1,3,6-Trihydroxy-8-methylanthraquinone

Beschreibung

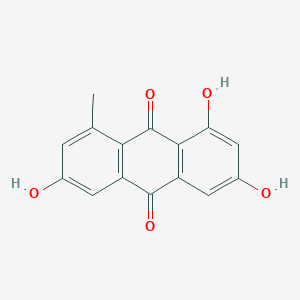

1,3,6-Trihydroxy-8-methylanthraquinone is a hydroxylated anthraquinone derivative characterized by hydroxyl groups at positions 1, 3, and 6, along with a methyl substituent at position 6. It has been identified as a fungal metabolite, first reported from Nigrospora spp. and later isolated from marine-derived fungi such as Engyodontium album and sponge-associated fungal strains . Structurally, it belongs to the anthraquinone–xanthone subgroup of polyketides, with a molecular formula of C₁₅H₁₀O₅ .

Eigenschaften

CAS-Nummer |

18499-83-7 |

|---|---|

Molekularformel |

C15H10O5 |

Molekulargewicht |

270.24 g/mol |

IUPAC-Name |

1,3,6-trihydroxy-8-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O5/c1-6-2-7(16)3-9-12(6)15(20)13-10(14(9)19)4-8(17)5-11(13)18/h2-5,16-18H,1H3 |

InChI-Schlüssel |

YEQCMRHFAWAOKU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

Kanonische SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

Synonyme |

1,3,6-trihydroxy-8-methylanthraquinone |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biological Activities

1,3,6-Trihydroxy-8-methylanthraquinone has been identified for its diverse biological activities:

- Antimicrobial Properties : Research indicates that this compound shows significant antimicrobial activity against various pathogens. For instance, it has been reported to inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Activity : The compound exhibits cytotoxic effects on various cancer cell lines. Studies have demonstrated its potential to induce apoptosis in cancer cells, making it a candidate for anticancer drug development .

- Phytotoxic Effects : It has been noted for its phytotoxic properties, which can inhibit the growth of unwanted plant species, thus holding potential in agricultural applications .

Industrial Applications

The industrial relevance of this compound is also noteworthy:

- Dye Production : This anthraquinone derivative is utilized in the dye industry due to its vibrant color properties. It serves as a dyeing agent for textiles and other materials .

- Spectrophotometric Reagent : The compound can be employed as a reagent in spectrophotometric methods for the determination of metal ions such as beryllium, magnesium, and calcium at trace levels. This application is particularly useful in environmental monitoring and geochemical analysis .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of this compound revealed that it effectively inhibited bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, demonstrating its potential as a natural antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

Case Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of this compound were evaluated on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The bioactivity of anthraquinones is highly dependent on the number, position, and type of substituents. Below is a comparative analysis of key analogues:

Key Comparative Insights

This suggests steric hindrance or reduced membrane permeability due to higher polarity . Methyl vs.

Source-Dependent Structural Diversity: Marine-derived anthraquinones (e.g., 1,3,6-Trihydroxy-8-methylanthraquinone from Callyspongia sponge-associated fungi) often exhibit unique substitution patterns compared to terrestrial analogues, possibly due to ecological adaptation .

Antifungal Activity: Emodin and 1,3,8-trihydroxyanthraquinone demonstrate moderate antifungal activity, while this compound shows weaker effects. This disparity highlights the importance of the 6-CH₃/8-CH₃ positional isomerism in bioactivity .

Vorbereitungsmethoden

Solvent Extraction and Purification

Post-hydrolysis, the mixture is filtered, and the residue is washed sequentially with cold water and boiling water to remove polar impurities. The crude anthraquinone fraction is extracted using a 3:1 (v/v) ethyl acetate–ethanol mixture at 70–75°C, leveraging the differential solubility of glycosides and aglycones. Post-concentration, the extract is cooled to precipitate impurities, followed by cold methanol washes to isolate the target compound.

Key Parameters

-

Solvent Ratio : Ethyl acetate:ethanol (3:1) optimizes polarity for anthraquinone extraction.

-

Yield : ~2.9% for frangulin aglycone, suggesting comparable yields for structurally similar compounds.

Synthetic Routes via Naphthoquinone Cyclization

Reaction of 2-Halogeno Naphthoquinones with Dialkoxy Butadienes

The US3773801A patent outlines a two-step synthesis for 1-hydroxy-3-methyl anthraquinones, adaptable to 1,3,6-trihydroxy-8-methyl derivatives.

Cyclization Stage

A 2-chloro-5,6-dihydroxy-1,4-naphthoquinone is reacted with 1,1-diethoxy-3-methyl butadiene in anhydrous benzene at 80°C. The diene undergoes [4+2] cycloaddition, forming a 1-ethoxy-3-methyl anthraquinone intermediate.

Dealkylation and Oxidation

The ethoxy group at position 1 is cleaved using aluminum chloride in nitrobenzene at 80°C, yielding the free hydroxyl group. Subsequent oxidation with chromic acid ensures aromatic stability.

Optimization Notes

Comparative Analysis of Methods

Yield and Purity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.